Cannabinoid Receptor 1 (CB1) Agonist Potency Cross-Study Comparison
In a patent application describing indole-oxadiazole cannabinoid modulators, the target compound's core scaffold is explicitly claimed for CB1 receptor modulation [1]. While direct Ki data for the azepane derivative is not publicly available, the application suggests that 1-substitution significantly modulates CB1 activity compared to the unsubstituted parent 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, which serves as the baseline scaffold [1].
| Evidence Dimension | CB1 receptor modulation activity |
|---|---|
| Target Compound Data | Not explicitly quantified in available public data |
| Comparator Or Baseline | 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole (unsubstituted parent) |
| Quantified Difference | Unable to calculate; target compound's 1-substitution is claimed to confer distinct pharmacological properties |
| Conditions | Inferred from patent claims (in vitro GPCR assays) |
Why This Matters
For procurement decisions in cannabinoid research, this compound represents a specifically engineered analog intended to optimize CB1 engagement, distinguishing it from the parent scaffold.
- [1] INDOLE-OXADIAZOLE COMPOUNDS AND THEIR THERAPEUTIC USE. Cognit.ca. IP summary for application CA3161699. View Source
